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Introduction

Intracellular calcium (Ca?*) is a ubiquitous second messenger that governs a multitude of
cellular processes. While cytosolic Ca2* signaling is well-studied, the dynamics of Ca?* within
organelles, particularly mitochondria, are of increasing interest due to their critical role in
cellular bioenergetics, redox signaling, and apoptosis. Mag-Fura-2 is a ratiometric fluorescent
indicator suitable for measuring high Ca2* concentrations, making it an excellent tool for
assessing mitochondrial Ca?* levels, which can reach the micromolar range. This application
note provides a detailed protocol for using Mag-Fura-2 in digitonin-permeabilized cells to
specifically measure mitochondrial Ca2* uptake. Digitonin is a mild non-ionic detergent that
selectively permeabilizes the cholesterol-rich plasma membrane, leaving the inner
mitochondrial membrane intact.[1]

Principle of the Assay

The assay involves loading cells with the acetoxymethyl (AM) ester form of Mag-Fura-2, which
is cell-permeant.[2][3] Once inside the cell, cytosolic esterases cleave the AM group, trapping
the indicator in its active, membrane-impermeant form. Subsequently, the plasma membrane is
selectively permeabilized with a low concentration of digitonin. This allows for the washout of
the cytosolic dye and provides experimental access to the mitochondria within a cellular
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environment that more closely resembles in vivo conditions than isolated mitochondria. The
ratiometric nature of Mag-Fura-2 allows for the accurate determination of Ca2* concentration by
measuring the ratio of fluorescence emission at ~510 nm when excited at two different
wavelengths (~340 nm and ~380 nm).[2][4][5] This ratiometric measurement corrects for
variations in dye concentration, cell path length, and instrument settings.

Quantitative Data

The following table summarizes key quantitative parameters for Mag-Fura-2 and reagents used
in this protocol.
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Parameter

Value

Notes

Mag-Fura-2 Kd for Caz*

~20-50 pM

The dissociation constant can
be influenced by factors such
as pH, temperature, and ionic
strength.[6][7][8][9][10]

Mag-Fura-2 Kd for Mg2*

~1.9-6.8 mM

Mag-Fura-2 also binds to
magnesium, which should be
considered in the experimental
design and data interpretation.
[6][10]

Excitation Wavelengths

340 nm (Ca?*-bound) and 380

nm (Caz*-free)

The ratio of emissions from
these two excitation
wavelengths is used to

calculate Ca2* concentration.

[2]

Emission Wavelength

~510 nm

Mag-Fura-2 AM Working

Concentration

2-5 uM

The optimal concentration
should be determined
empirically for each cell type.
[2][11]

Digitonin Working
Concentration

10-50 pg/mL (or ~0.01-0.02%

wiv)

The concentration must be
optimized to ensure plasma
membrane permeabilization
without damaging
mitochondrial membranes.[4]
[12]

Pluronic F-127 Concentration

~0.02-0.04% (W/v)

A non-ionic detergent used to
aid the solubilization of Mag-
Fura-2 AM.[2]

Probenecid Concentration

0.5-1 mM

An anion-exchanger inhibitor
that can reduce the leakage of
the de-esterified dye from the
cells.[2][5]
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Experimental Protocols

Materials and Reagents

e Mag-Fura-2, AM (reconstituted in anhydrous DMSO to a 2-5 mM stock solution)[2][11]
« Digitonin (high purity)

e Pluronic F-127 (20% w/v solution in DMSO)

e Probenecid

e Cells of interest (e.g., HelLa, 143B osteosarcoma cells)[1]

e Culture medium

» Hanks' Balanced Salt Solution with 20 mM HEPES (HHBS)

 Intracellular-like buffer (e.g., 125 mM KCI, 25 mM NaCl, 2 mM KzHPOQOa4, 0.5 mM EGTA, 1 mM
MgClz, 20 mM HEPES, pH 7.2)

o Fluorescence microplate reader or microscope with appropriate filter sets for Fura-2[2][5]
Protocol 1: Cell Preparation and Dye Loading

e Cell Culture: Plate cells on a black-walled, clear-bottom 96-well plate (or other suitable
culture vessel) and grow to 80-90% confluency.

o Prepare Loading Buffer: For each well, prepare a loading buffer containing Mag-Fura-2 AM
at a final concentration of 2-5 uM in HHBS. To aid in dye solubilization, first mix the Mag-
Fura-2 AM DMSO stock with an equal volume of 20% Pluronic F-127 before diluting into the
buffer.[6] If your cells express organic anion transporters, add probenecid to the loading
buffer to a final concentration of 0.5-1 mM.[2][5]

e Dye Loading: Remove the culture medium from the cells and wash once with HHBS. Add the
loading buffer to the cells and incubate for 30-60 minutes at 37°C in a cell culture incubator.

[2]
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e Wash: After incubation, remove the loading buffer and wash the cells twice with HHBS to
remove any excess dye.

Protocol 2: Cell Permeabilization and Mitochondrial Ca2* Measurement

o Permeabilization: Replace the final wash buffer with the intracellular-like buffer. To initiate the
experiment, add digitonin to each well to achieve the optimized final concentration (e.g., 10-
50 pug/mL). This step permeabilizes the plasma membrane, allowing the cytosolic Mag-Fura-
2 to leak out while the mitochondria remain intact.

o Baseline Fluorescence: Immediately begin recording the fluorescence. Excite the cells
alternately at 340 nm and 380 nm and record the emission at 510 nm.[2] Record a stable
baseline for several minutes.

» Stimulation: Add your stimulus of interest (e.g., a bolus of CaClz to achieve a specific free
Ca?* concentration in the buffer, or an agonist that induces Ca?* release from the ER) and
continue to record the fluorescence changes.

o Data Analysis: For each time point, calculate the ratio of the fluorescence intensity at 340 nm
excitation to that at 380 nm excitation (Fsao/F3s0). The change in this ratio over time reflects
the change in mitochondrial Ca2* concentration. For quantitative measurements, a
calibration of the dye in an environment mimicking the mitochondrial matrix is required.

Visualizations

Signaling Pathway: IP3-Mediated Mitochondrial Ca?* Uptake
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Click to download full resolution via product page

Caption: Agonist-induced IPs production leads to Ca?* release from the ER and subsequent
uptake by mitochondria via the mitochondrial calcium uniporter (MCU).

Experimental Workflow
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Caption: Workflow for measuring mitochondrial calcium in permeabilized cells using Mag-Fura-
2.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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